molecular formula C30H26FN5O2 B11336420 {4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(3-methoxyphenyl)methanone

{4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(3-methoxyphenyl)methanone

Cat. No.: B11336420
M. Wt: 507.6 g/mol
InChI Key: XAJTZZDGLSNQST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(3-METHOXYBENZOYL)PIPERAZINE is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolopyrimidine core, substituted with fluorophenyl, phenyl, and methoxybenzoyl groups, which contribute to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 1-[7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(3-METHOXYBENZOYL)PIPERAZINE involves several steps, starting from readily available starting materials. The general synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield and scalability, as well as the use of continuous flow reactors to enhance reaction efficiency and safety.

Chemical Reactions Analysis

1-[7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(3-METHOXYBENZOYL)PIPERAZINE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(3-METHOXYBENZOYL)PIPERAZINE involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting various cellular pathways. For example, it can inhibit protein kinase B (PKB or Akt), which plays a crucial role in cell survival and proliferation . By inhibiting this kinase, the compound can induce apoptosis in cancer cells and reduce tumor growth .

Comparison with Similar Compounds

1-[7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(3-METHOXYBENZOYL)PIPERAZINE can be compared with other pyrrolopyrimidine derivatives, such as:

The uniqueness of 1-[7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(3-METHOXYBENZOYL)PIPERAZINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C30H26FN5O2

Molecular Weight

507.6 g/mol

IUPAC Name

[4-[7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]-(3-methoxyphenyl)methanone

InChI

InChI=1S/C30H26FN5O2/c1-38-25-9-5-8-22(18-25)30(37)35-16-14-34(15-17-35)28-27-26(21-6-3-2-4-7-21)19-36(29(27)33-20-32-28)24-12-10-23(31)11-13-24/h2-13,18-20H,14-17H2,1H3

InChI Key

XAJTZZDGLSNQST-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3C(=CN4C5=CC=C(C=C5)F)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.